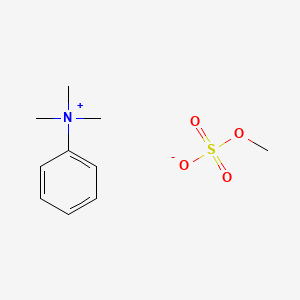
diethyl N,N-dimethylcarbamoylmethylphosphonate
Übersicht
Beschreibung
“Diethyl N,N-dimethylcarbamoylmethylphosphonate” is a complex organic compound. It likely contains functional groups such as carbamoyl and phosphonate, which are common in a variety of chemical and biological contexts .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, the Horner-Wadsworth-Emmons reaction with diethyl N,N-dimethylcarbamoylmethylphosphonate has been used in the synthesis of certain surfactants .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Diethyl N,N-dimethylcarbamoylmethylphosphonate has been a focus in organic synthesis. Wen and Hultin (2004) demonstrated its use in the stereocontrolled synthesis of phosphonate C-glycoside analogues from N-acetyl d-glucosamine, a process previously fraught with difficulties (Wen & Hultin, 2004). Additionally, Netz and Seidel (1992) explored its potential as an Emmons-Horner Wittig reagent for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide compounds (Netz & Seidel, 1992). Telan, Poon, and Evans (1996) examined its role in the diastereoselective Mukaiyama-Michael Reaction with alpha-acyl beta,gamma-unsaturated phosphonates (Telan et al., 1996).
Photocatalytic Degradation and Environmental Applications
O’Shea, Garcia, and Aguilar (1997) investigated the photocatalytic degradation of diethyl methylphosphonate, along with dimethyl methylphosphonate, using titanium dioxide. This study provided insights into the environmental applications of these compounds, including the decomposition kinetics and the impact of various factors like temperature and hydrogen peroxide concentration (O’Shea et al., 1997).
Anticorrosion Properties
Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl) phosphonate derivatives and evaluated their structural and anticorrosion properties. This study highlights the potential of these compounds in protecting materials like carbon steel in acidic environments, emphasizing the practical applications in industries such as metal processing (Moumeni et al., 2020).
Safety in Food Contact Materials
In 2022, Lambré et al. assessed the safety of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in food contact materials. This compound was evaluated for its potential as a component in the polymerization process to make poly(ethylene 2,5‐furandicarboxylate) plastics, intended for contact with various food types under different conditions. The study found no safety concerns for the consumer when used in specified conditions (Lambré et al., 2022).
Pharmaceutical Applications
Kraicheva et al. (2009) synthesized novel alpha-aminophosphonic acid diesters, including diethyl (phenylamino) methyl) phosphonate derivatives, and evaluated their antiproliferative effects against various human leukemic cell lines. This research contributes to the understanding of the potential pharmaceutical applications of these compounds in treating leukemia (Kraicheva et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSSEKVTXYNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)N(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456225 | |
| Record name | diethyl N,N-dimethylcarbamoylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl N,N-dimethylcarbamoylmethylphosphonate | |
CAS RN |
3842-86-2 | |
| Record name | diethyl N,N-dimethylcarbamoylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)








